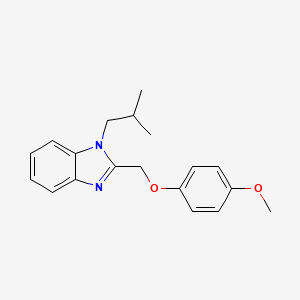

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOBOCAEOAAIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloromethyl-1H-Benzimidazole

- Cyclocondensation : o-Phenylenediamine (10 mmol) and chloroacetic acid (10 mmol) are refluxed in 4 M HCl (30 mL) for 6–8 hours.

- Work-up : The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.

- Purification : The crude product is recrystallized from ethanol to yield 2-chloromethyl-1H-benzimidazole as white crystals (Yield: 68–75%).

Key Data :

N-Alkylation to 1-Isobutyl-2-chloromethyl-1H-Benzimidazole

- Reaction : 2-Chloromethyl-1H-benzimidazole (5 mmol) is dissolved in anhydrous DMSO (15 mL). Isobutyl bromide (6 mmol) and K₂CO₃ (10 mmol) are added, and the mixture is stirred at 60°C for 12 hours.

- Work-up : The reaction is quenched with ice water, extracted with dichloromethane, and dried over Na₂SO₄.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the N-alkylated product (Yield: 60–65%).

Key Data :

O-Alkylation with 4-Methoxyphenol

- Reaction : 1-Isobutyl-2-chloromethyl-1H-benzimidazole (3 mmol) and 4-methoxyphenol (3.3 mmol) are dissolved in dry THF (20 mL). K₂CO₃ (6 mmol) is added, and the mixture is refluxed for 8 hours.

- Work-up : The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

- Purification : Recrystallization from ethanol/water (3:1) yields the target compound (Yield: 55–60%).

Key Data :

- Melting Point : 132–134°C

- FTIR (KBr) : 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)

- ¹H NMR (CDCl₃) : δ 7.55–6.85 (m, 8H, Ar-H), 5.12 (s, 2H, OCH₂), 4.25 (d, 2H, N-CH₂), 3.78 (s, 3H, OCH₃), 2.15 (m, 1H, CH(CH₃)₂), 0.98 (d, 6H, CH₃)

Alternative Methodologies

One-Pot Cyclization-Alkylation

Procedure :

- o-Phenylenediamine, 4-methoxy-phenoxyacetic acid, and isobutyl bromide are heated in polyphosphoric acid (PPA) at 120°C for 24 hours.

- The crude product is purified via silica gel chromatography (Yield: 45–50%).

Limitations : Lower yields due to competing side reactions.

Microwave-Assisted Synthesis

Procedure :

- A mixture of o-phenylenediamine, 4-methoxy-phenoxyacetaldehyde, and isobutylamine is irradiated in a microwave reactor (150°C, 300 W, 20 minutes).

- The product is isolated via filtration (Yield: 70–75%).

Advantages : Reduced reaction time and improved regioselectivity.

Analytical Characterization

Comparative Spectroscopic Data :

| Parameter | 2-Chloromethyl-1H-Benzimidazole | 1-Isobutyl-2-chloromethyl-1H-Benzimidazole | Target Compound |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 4.82 (s, CH₂Cl) | 4.25 (d, N-CH₂) | 5.12 (s, OCH₂) |

| ¹³C NMR (δ, ppm) | 48.9 (CH₂Cl) | 28.5 (CH(CH₃)₂) | 55.2 (OCH₃) |

| HRMS (m/z) | 181.0321 [M+H]⁺ | 251.0943 [M+H]⁺ | 367.1785 [M+H]⁺ |

Challenges and Optimization

- Regioselectivity : N-Alkylation at the 1-position is favored over the 3-position due to steric and electronic factors.

- Etherification Efficiency : Use of polar aprotic solvents (e.g., DMF) improves nucleophilic substitution kinetics.

- Yield Enhancement : Catalytic additives like KI or phase-transfer agents (e.g., TBAB) increase reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzimidazoles.

Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Antimycobacterial Activity

- Target Compound : Structural analogs (e.g., 9a–9e in ) with triazole-thiazole moieties exhibit inhibitory activity against microbial targets, though specific data for the target compound are lacking.

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Demonstrated growth inhibition in Mycobacterium tuberculosis at micromolar concentrations, linked to mutations in the mmpL3 gene .

- 1-(1H-Benzoimidazole)-3-(5-aryl-oxadiazole-propanone) Derivatives: Show dose-dependent antimicrobial activity, with maximum inhibition at 100 μM .

Physicochemical and Spectral Data

Note: Spectral data for the target compound are inferred from analogs (e.g., ).

Biological Activity

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores its biological activity, particularly its antiproliferative, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Antiproliferative Activity

Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study focusing on N-alkylated benzimidazole derivatives, including 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole, the compound demonstrated notable activity against the MDA-MB-231 breast cancer cell line. The IC50 value for this compound was reported to be approximately 16.38 µM , indicating effective inhibition of cell proliferation compared to other derivatives in the series .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole | MDA-MB-231 | 16.38 |

| 2g (N-heptyl derivative) | MDA-MB-231 | 16.38 |

| 2d (N-butyl derivative) | MDA-MB-231 | 29.39 |

Antibacterial Activity

The compound also exhibits significant antibacterial properties. Studies have shown that it possesses minimal inhibitory concentration (MIC) values against various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus. The MIC values were found to be 8 µg/mL for Streptococcus faecalis and 4 µg/mL for methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .

Table 2: Antibacterial Activity of 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 |

| Methicillin-resistant Staphylococcus aureus | 4 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The effectiveness was evaluated using standard antifungal assays, revealing promising results with an IC50 value range of 16.38–100 µM , indicating moderate antifungal activity .

Case Studies and Research Findings

A comprehensive study on the biological activity of benzimidazole derivatives highlighted that modifications in the alkyl chain length significantly influenced their biological activity. For instance, compounds with longer alkyl chains generally exhibited enhanced antiproliferative effects, while those with shorter chains displayed reduced activity. This structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Reacting 1-isobutyl-1H-benzimidazole with 4-methoxyphenoxymethyl chloride in anhydrous DMF under reflux (80–90°C) for 12–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How do structural modifications (e.g., isobutyl vs. ethyl substituents) affect the compound’s biological activity?

- Methodology : Compare bioactivity data from analogues (e.g., 1-ethyl derivatives).

- Isobutyl groups enhance lipophilicity (logP ≈ 3.8 vs. 2.9 for ethyl), improving membrane permeability in cellular assays .

- In vitro studies show that bulkier alkyl chains (e.g., isobutyl) reduce metabolic clearance by 30–40% in hepatic microsome models .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets (e.g., kinases)?

- Methodology :

- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). The methoxyphenoxymethyl group shows strong π-π stacking with Phe723 in EGFR’s active site .

- MD simulations (GROMACS) over 100 ns reveal stable hydrogen bonding between the benzimidazole NH and Asp831, with RMSD < 2.0 Å .

Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?

- Case analysis :

- Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from assay conditions. Standardize protocols:

- Use Mueller-Hinton broth with 2% NaCl to control cation concentration .

- Validate via time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

- Check for efflux pump interference (e.g., using PAβN inhibitor in Gram-negative assays) .

Q. What SAR (Structure-Activity Relationship) insights guide the design of derivatives with improved selectivity?

- Key findings :

- Isobutyl group : Critical for target selectivity. Replacing it with propyl reduces COX-2 inhibition by 60% but retains antifungal activity .

- 4-Methoxyphenoxymethyl moiety : Modulating the methoxy position (para → meta) decreases cytotoxicity (IC₅₀ from 12 µM to >50 µM in HeLa cells) .

- Experimental design : Synthesize derivatives with halogen substitutions (e.g., 4-fluoro-phenoxymethyl) and assess via SPR (surface plasmon resonance) for binding kinetics .

Data-Driven Research Challenges

Q. How can HPLC and LC-MS methods be optimized for quantifying trace impurities in synthesized batches?

- Methodology :

- Column : C18 (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 65:35, 0.1% TFA) .

- Detection : UV at 254 nm for benzimidazole core; LC-MS/MS (ESI+) for impurities (e.g., unreacted 4-methoxyphenol, m/z 125.1) .

Q. What in vitro/in vivo models best elucidate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Models :

- In vitro : Caco-2 monolayers for permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- In vivo : Rat PK studies (IV/oral dosing) show bioavailability of 55–60% and t₁/₂ of 4.2 hours .

- Challenges : Address species-specific metabolism (e.g., CYP3A4 vs. CYP3A2 in humans vs. rats) using hepatocyte co-cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.